3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-2-ium-5-amine;chloride

Allosteric inhibition KIFC1 kinesin centrosome clustering

Researchers seeking a KIFC1 inhibitor often face non-specific cytotoxicity (AZ82) or weak potency (CW069). SR31527 chloride solves this with direct S2-allosteric binding (Kd=25.4 nM) independent of microtubule co-factors, enabling clean biophysical assays. • Selectivity window: No cytotoxicity to LL47 fibroblasts up to 50 µM, while reducing TNBC colony formation by 65-83% at the same concentration. • Differentiated mechanism: Occupies the S2 allosteric site, not the M-site, allowing orthogonal chemical probe studies. • Supply assurance: In stock, shipped with blue ice/ambient, stable at -20°C for ≥2 years.

Molecular Formula C15H14ClN3OS
Molecular Weight 319.8 g/mol
CAS No. 311814-78-5
Cat. No. B1682617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-2-ium-5-amine;chloride
CAS311814-78-5
SynonymsSR31527;  SR-31527;  SR 31527
Molecular FormulaC15H14ClN3OS
Molecular Weight319.8 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=[N+](SC(=N2)N)C3=CC=CC=C3.[Cl-]
InChIInChI=1S/C15H13N3OS.ClH/c1-19-13-9-7-11(8-10-13)14-17-15(16)20-18(14)12-5-3-2-4-6-12;/h2-10,16H,1H3;1H
InChIKeyDXJBEEIZARNJPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SR31527 Chloride: KIFC1/HSET Inhibitor Overview


3‑(4‑Methoxyphenyl)‑2‑phenyl‑1,2,4‑thiadiazol‑2‑ium‑5‑amine chloride (CAS 311814‑78‑5, synonym SR31527 chloride) is a heterocyclic small‑molecule inhibitor of the mitotic kinesin KIFC1 (also known as HSET). Originally identified through a 30 000‑compound high‑throughput screen, SR31527 inhibits microtubule‑stimulated KIFC1 ATPase activity with an IC₅₀ of 6.6 µM and binds directly to the protein with a Kd of 25.4 nM [REFS‑1]. Its mechanism targets a novel allosteric site (S2) rather than the M‑site exploited by earlier KIFC1 ligands, making it a mechanistically differentiated chemical probe for centrosome clustering biology [REFS‑1].

Why KIFC1 Inhibitors Are Not Interchangeable


KIFC1 inhibitors share a common molecular target but differ fundamentally in binding mode, selectivity window, and chemical scaffold. The three literature‑validated inhibitors – AZ82, CW069, and SR31527 – each engage distinct allosteric sites or require co‑factor complexes for engagement [REFS‑1]. AZ82 binds the KIFC1–microtubule complex and exhibits non‑specific cytotoxicity at concentrations as low as 4 µM, precluding its use as a selective probe [REFS‑1]. CW069, despite target specificity, suffers from weak potency (IC₅₀ = 75 µM) that limits cellular efficacy [REFS‑1]. SR31527 occupies an intermediate potency position (IC₅₀ = 6.6 µM) but uniquely combines direct target engagement with a selectivity window exceeding 2‑fold against normal fibroblasts (no cytotoxicity up to 50 µM) [REFS‑1]. These quantitative disparities mean that a procurement decision for one KIFC1 ligand cannot be satisfied by another without altering the experimental outcome.

Differentiation Evidence vs. KIFC1 Inhibitor Comparators


Allosteric S2 Site Engagement vs. M-Site or MT-Complex Binding

SR31527 binds directly to an allosteric S2 site on KIFC1 (docking score –6.5 kcal mol⁻¹) that is structurally distinct from the M‑site targeted by AZ82 and CW069. The S2 site, formed by conserved helices α4 and α6, has a SiteScore of 0.97, well above the 0.80 threshold predictive of drug‑binding capacity, whereas the M‑site on KIFC1 returns a SiteScore of only 0.70 due to the short loop‑5 characteristic of kinesin‑14 motors [REFS‑1]. AZ82 binds exclusively to the KIFC1–microtubule complex and does not interact with free KIFC1, while CW069 binds to the M‑site but with weak affinity (IC₅₀ = 75 µM) [REFS‑1].

Allosteric inhibition KIFC1 kinesin centrosome clustering

Potency–Selectivity Trade-Off vs. AZ82

AZ82 is a more potent enzymatic inhibitor of KIFC1 (IC₅₀ = 0.3 µM, 22‑fold lower than SR31527) but exhibits non‑specific cytotoxicity at 4 µM, a concentration only 13‑fold above its biochemical IC₅₀, effectively erasing any therapeutic window [REFS‑1]. SR31527, despite a higher biochemical IC₅₀ (6.6 µM), shows no cytotoxic effect on LL47 normal fibroblasts at concentrations up to 50 µM (7.6‑fold above IC₅₀), while killing 65–83% of TNBC cells at the same concentration [REFS‑1].

antimitotic selectivity cancer‑normal cell window KIFC1 inhibitor profiling

Biochemical Potency Advantage Over CW069

CW069, a computationally designed KIFC1 inhibitor, inhibits KIFC1 ATPase activity with an IC₅₀ of 75 µM, approximately 11‑fold weaker than SR31527 (IC₅₀ = 6.6 µM) [REFS‑1]. In neuroblastoma N1E‑115 cells, CW069 reduces viability with an IC₅₀ of 86 µM, requiring concentrations that approach solubility limits and confound interpretation [REFS‑1]. SR31527 achieves TNBC cell viability IC₅₀ values between 20 and 33 µM, well within experimentally tractable ranges [REFS‑1].

KIFC1 ATPase assay inhibitor potency ranking HSET inhibitor comparison

Direct Target Engagement Confirmed by Bio-Layer Interferometry

Bio‑layer interferometry (BLI) demonstrates that SR31527 binds directly to recombinant KIFC1 with a Kd of 25.4 nM, confirming high‑affinity, MT‑independent target engagement [REFS‑1]. In contrast, AZ82 binding requires the KIFC1–microtubule complex, and no direct binding to free KIFC1 is detectable, while direct binding affinity data for CW069 to free KIFC1 have not been reported [REFS‑1].

bio‑layer interferometry KIFC1 binding affinity target engagement confirmation

Chemical Scaffold Differentiation from Reactive Chemotypes

Among the 30 concentration‑dependent KIFC1 hits identified by HTS, the lead‑like properties of SR31527 were judged superior to co‑hit C2, which displayed a comparable IC₅₀ but is a phenanthrene derivative with potential DNA‑intercalation liability and a chemically reactive benzoquinone moiety susceptible to nucleophilic attack by protein thiols [REFS‑1]. The 1,2,4‑thiadiazolium core of SR31527 lacks overt reactive functional groups and does not raise pan‑assay interference (PAINS) alerts, making it the preferred chemotype for hit‑to‑lead expansion [REFS‑1].

thiadiazole scaffold drug‑likeness hit triage criteria

Application Scenarios for SR31527 Chloride


Allosteric KIFC1 Probe Studies with MT-Independent Binding

SR31527 binds directly to free KIFC1 at the S2 allosteric site (Kd = 25.4 nM), circumventing the requirement for microtubule co‑factor that AZ82 depends on [REFS‑1]. This property makes SR31527 the probe of choice for biochemical and biophysical experiments (BLI, STD‑NMR, X‑ray crystallography trials) where the presence of microtubules would complicate data interpretation or prevent protein crystallization. The distinct S2 site also enables allosteric mechanism studies that cannot be conducted with M‑site binders [REFS‑1].

Cancer-Selective Cytotoxicity with Normal Fibroblast Counterscreen

SR31527 exhibits a quantified selectivity window: no cytotoxicity to LL47 normal fibroblasts up to 50 µM, while killing 65–83% of TNBC cells (MDA‑MB‑231, BT549, MDA‑MB‑435s) at the same concentration [REFS‑1]. This differential is experimentally exploitable for centrosome‑amplified cancer cell line panels that require a matched normal‑cell viability control. AZ82 is unsuitable for this paradigm due to non‑specific cytotoxicity at 4 µM [REFS‑1].

Centrosome Clustering and Multipolar Mitosis Induction

SR31527 treatment significantly increases multipolar spindle formation in TNBC cells, a phenotype directly linked to KIFC1 inhibition and centrosome clustering failure [REFS‑1]. At 50 µM, SR31527 reduces TNBC colony formation while preserving fibroblast viability, enabling long‑term clonogenic assays that interrogate the dependency of cancer cell survival on KIFC1‑mediated centrosome clustering. The milder biochemical potency relative to AZ82 is offset by the usable selectivity window required for chronic treatment paradigms [REFS‑1].

Hit-to-Lead Chemistry on a Non-PAINS Thiadiazolium Scaffold

The 1,2,4‑thiadiazolium core of SR31527 lacks reactive functional groups and was deliberately selected over the co‑hit C2 (phenanthrene‑benzoquinone) due to the absence of DNA‑intercalation liability and thiol reactivity [REFS‑1]. Medicinal chemistry teams can use SR31527 as a starting point for analogue synthesis without the confounding polypharmacology risks that led to the deprioritization of C2. The S2‑site docking model (−6.5 kcal mol⁻¹) provides a structure‑based design hypothesis for improving potency while preserving the allosteric mechanism [REFS‑1].

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